Cas no 52659-18-4 (methyl-3-n-acetylamino phthalate)
methyl-3-n-acetylamino phthalate Chemical and Physical Properties
Names and Identifiers
-
- methyl-3-n-acetylamino phthalate
- dimethyl 3-acetamidobenzene-1,2-dicarboxylate
- DB-071565
- 52659-18-4
- SCHEMBL4026343
- AKOS007930342
- AC-10498
- DTXSID80442828
- dimethyl 3-(acetylamino)phthalate
-
- Inchi: 1S/C12H13NO5/c1-7(14)13-9-6-4-5-8(11(15)17-2)10(9)12(16)18-3/h4-6H,1-3H3,(H,13,14)
- InChI Key: BLCLLTBPXPJBFH-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C(=O)OC)=CC=CC=1NC(C)=O)=O
Computed Properties
- Exact Mass: 251.07900
- Monoisotopic Mass: 251.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 81.7Ų
Experimental Properties
- PSA: 81.70000
- LogP: 1.29120
methyl-3-n-acetylamino phthalate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
methyl-3-n-acetylamino phthalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-338042-1 g |
Methyl-3-N-acetylamino phthalate, |
52659-18-4 | 1g |
¥4,212.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-338042-1g |
Methyl-3-N-acetylamino phthalate, |
52659-18-4 | 1g |
¥4212.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945977-1g |
Dimethyl 3-acetamidophthalate |
52659-18-4 | 98% | 1g |
¥6834.00 | 2024-05-10 |
methyl-3-n-acetylamino phthalate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on methyl-3-n-acetylamino phthalate
Methyl-3-N-Acetylamino Phthalate (CAS No. 52659-18-4): A Comprehensive Overview
Methyl-3-N-Acetylamino Phthalate, also known by its CAS registry number 52659-18-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of phthalate derivatives, which are widely studied for their unique physical and chemical properties. The phthalate backbone of this molecule provides a rigid aromatic structure, while the N-acetyl amino group introduces functional versatility, making it a valuable compound for various applications.
The synthesis of methyl-3-N-acetylamino phthalate involves a series of well-established organic reactions, including nucleophilic substitution and acetylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, which has been particularly beneficial for large-scale manufacturing.
One of the most notable applications of methyl-3-N-acetylamino phthalate is in the field of polymer science. The compound serves as a key building block for synthesizing high-performance polymers, such as polyesters and polyamides. These polymers exhibit exceptional thermal stability and mechanical strength, making them ideal for use in aerospace, automotive, and electronic industries. For instance, a study published in *Polymer Chemistry* demonstrated that incorporating methyl-3-N-acetylamino phthalate into polymer matrices significantly enhances their resistance to thermal degradation.
In addition to its role in polymer synthesis, methyl-3-N-acetylamino phthalate has found applications in pharmaceuticals and agrochemicals. Its ability to act as a bioisostere—mimicking the biological activity of other compounds—has made it a valuable tool in drug discovery. Recent research has focused on its potential as a lead compound for developing new antibiotics and anticancer agents. For example, a team at the University of California reported that derivatives of methyl-3-N-acetylamino phthalate exhibit potent inhibitory activity against several drug-resistant bacterial strains.
The environmental impact of methyl-3-N-acetylamino phthalate has also been a topic of interest. While the compound itself is not classified as hazardous under current regulations, its production and disposal processes require careful consideration to minimize ecological footprint. Green chemistry initiatives have led to the development of more sustainable production methods, such as using renewable feedstocks and implementing closed-loop systems.
From a structural perspective, methyl-3-N-acetylamino phthalate consists of a benzene ring substituted with an amino group acetylated at position 3 and an ester group at position 4. This arrangement imparts unique electronic properties to the molecule, enabling it to participate in various chemical transformations. Computational studies using density functional theory (DFT) have provided deeper insights into its electronic structure, which is crucial for predicting its reactivity in different chemical environments.
Recent advancements in analytical techniques have also enhanced our understanding of methyl-3-N-acetylamino phthalate's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in determining its molecular conformation and crystal structure. These studies have revealed that the compound forms stable crystalline solids with high melting points, making it suitable for use in thermally demanding applications.
In conclusion, methyl-3-N-acetylamino phthalate (CAS No. 52659-18-4) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern materials science and pharmaceutical research. As ongoing research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.
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